4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol
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Overview
Description
4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol is a complex organic compound that belongs to the class of phenol derivatives It is characterized by the presence of a chloro group, a diethylaminoethoxy group, and a phenylethyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol typically involves multiple steps. One common method involves the condensation of 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride and a catalytic amount of hydroxy benzotriazole
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The diethylaminoethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-alpha-[4-[2-(diethylamino)ethoxy]phenyl]-alpha-phenylbenzeneethanol
- 1-chloro-4-{4-[2-(dimethylamino)ethoxy]phenyl}-3,4-diphenylbut-3-en-2-ol
Uniqueness
4-[1-Chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H30ClNO2 |
---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
4-[1-chloro-2-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethyl]phenol |
InChI |
InChI=1S/C26H30ClNO2/c1-3-28(4-2)18-19-30-24-16-12-21(13-17-24)25(20-8-6-5-7-9-20)26(27)22-10-14-23(29)15-11-22/h5-17,25-26,29H,3-4,18-19H2,1-2H3 |
InChI Key |
UMJBYZIIFVYEGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C2=CC=CC=C2)C(C3=CC=C(C=C3)O)Cl |
Origin of Product |
United States |
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